7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-9-7-5(11(12)13)3-10-6(4)7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIAUGPAEDPNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696673 | |
| Record name | 7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116136-68-5 | |
| Record name | 7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (C₈H₅ClN₄O₂) is a nitrogen-containing heterocycle that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[3,2-b]pyridine core with a chlorine atom at the 7-position and a nitro group at the 3-position. This unique substitution pattern affects its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClN₄O₂ |
| Molecular Weight | 202.59 g/mol |
| Melting Point | Not available |
| Solubility | Moderate |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation, differentiation, and survival. By binding to the ATP-binding site of FGFRs, it prevents receptor activation, leading to reduced tumor growth and induction of apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance:
- In vitro assays showed that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), with IC₅₀ values in the low micromolar range.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit antimicrobial properties. For example:
- A study reported that compounds structurally related to this compound displayed activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the presence of specific functional groups. Modifications at various positions on the pyrrolopyridine scaffold can enhance potency against specific targets:
| Modification | Effect on Activity |
|---|---|
| Chlorine at 7-position | Enhances FGFR inhibition |
| Nitro at 3-position | Increases solubility and bioavailability |
Case Study 1: FGFR Inhibition
A study conducted by Zhao et al. demonstrated that this compound effectively inhibits FGFR signaling pathways in vitro. The compound was tested against several FGFR isoforms, showing selective inhibition with IC₅₀ values ranging from 0.05 to 0.15 μM depending on the receptor subtype. This selectivity suggests its potential as a targeted therapy for cancers driven by FGFR dysregulation .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were screened for antimicrobial activity against a panel of pathogens. The results indicated that certain modifications could enhance efficacy against resistant strains of bacteria. For example, a derivative with an additional methyl group at the 4-position exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, highlighting the importance of structural optimization in developing effective antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine serves as a scaffold for the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.
Key Areas of Research :
- Anticancer Activity : The compound has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies indicate that it can reduce cell proliferation and induce apoptosis in cancer cell lines .
| Study | Findings |
|---|---|
| In vitro FGFR inhibition | Significant reduction in tumor cell growth observed |
| Apoptosis induction | Enhanced apoptosis in treated cancer cells |
Biological Studies
The compound's biological activities have been extensively studied, particularly regarding its antimicrobial and anticancer properties.
Mechanisms of Action :
- Kinase Inhibition : It has been identified as a potential inhibitor of kinases involved in signaling pathways critical for cell growth and survival .
- Antimicrobial Properties : Derivatives have demonstrated activity against various bacterial strains, indicating potential for development as antimicrobial agents .
| Biological Activity | Target |
|---|---|
| Anticancer | FGFRs |
| Antimicrobial | Various bacterial strains |
Chemical Biology
In chemical biology, this compound is utilized to probe biological pathways and interactions at the molecular level.
Applications :
- Enzyme Inhibition Studies : The compound is used to study the inhibition of specific enzymes that play roles in disease processes.
- Pathway Analysis : It aids in understanding the molecular interactions that govern cellular behavior.
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University focused on the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing treatments .
Case Study 2: Antimicrobial Activity
In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against multi-drug resistant bacterial strains. The results showed promising activity, suggesting its potential as a new class of antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
7-Bromo-3-Nitro-1H-Pyrrolo[3,2-b]Pyridine
- Structure : Bromine replaces chlorine at position 5.
- Molecular Weight : 242.03 g/mol (vs. 199.59 g/mol for the chloro analog).
- The nitro group retains its electron-withdrawing character.
- Synthesis : Prepared via similar Suzuki-Miyaura coupling or nucleophilic substitution routes .
7-Chloro-1H-Pyrrolo[3,2-b]Pyridine
- Structure : Lacks the nitro group at position 3.
- Molecular Weight : 152.58 g/mol.
- Properties : Absence of the nitro group reduces electrophilicity and increases electron density on the ring, improving solubility in polar solvents.
- Applications : Serves as a versatile intermediate for further functionalization (e.g., nitration, amination) .
Nitro Group Positional Isomers
3-Nitro-5-Phenyl-1H-Pyrrolo[2,3-b]Pyridine
- Structure : Nitro at position 3, phenyl at position 5 (pyrrolo[2,3-b]pyridine core).
- Properties : The phenyl group enhances π-π stacking interactions, while the nitro group directs reactivity toward reduction (e.g., catalytic hydrogenation to amines) .
- Synthesis : Achieved via palladium-catalyzed cross-coupling of brominated precursors with arylboronic acids .
Functional Group Variations
7-Chloro-1H-Pyrrolo[3,2-b]Pyridin-3-Amine
- Structure: Amino group replaces nitro at position 3.
- Molecular Weight : 167.60 g/mol.
- Properties: The electron-donating amino group increases basicity and nucleophilicity, making it suitable for coupling reactions (e.g., acylation).
- Synthesis : Generated via nitro group reduction using Raney Nickel/H₂ .
Methyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate
Fused Heterocyclic Systems
1-(5-Chloro-2-Methylsulfanyl-Pyrimidin-4-yl)Pyrrolo[3,2-b]Pyridine
Key Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | Cl (C7), NO₂ (C3) | 199.59 | High electrophilicity, moderate solubility |
| 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | Br (C7), NO₂ (C3) | 242.03 | Increased steric bulk, similar reactivity |
| 7-Chloro-1H-pyrrolo[3,2-b]pyridine | Cl (C7) | 152.58 | Higher solubility, versatile intermediate |
| 3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine | NO₂ (C3), Ph (C5) | 255.25 | Enhanced π-π interactions, reducible nitro |
| 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine | Cl (C7), NH₂ (C3) | 167.60 | Nucleophilic amine, improved basicity |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine can be approached mainly via two routes:
Preparation Starting from Pyrrole Derivatives
This approach typically begins with substituted pyrroles, which are then elaborated through condensation, cyclization, and functional group transformations to form the pyrrolo[3,2-b]pyridine scaffold.
-
Synthesis of 2-aminopyrrole intermediates: Electron-withdrawing groups like cyano improve stability of these intermediates.
Cyclization: Formation of the bicyclic system via condensation reactions, for example, using vinylaminopyrrole derivatives.
Functionalization: Introduction of substituents such as chloro and nitro groups through electrophilic aromatic substitution or other suitable reactions.
Example:
Cornelia Hojnik’s master thesis details the synthesis of substituted pyrrolopyridines including pyrrolo[3,2-c]pyridine (closely related isomer) starting from 2-substituted pyrroles. The process involves Knoevenagel condensation to insert carboxylic acids, conversion to azides, and Curtius rearrangement to build the bicyclic core.Challenges:
Attempts to use methyl 2-aminopyrrole-3-carboxylate or 2-aminopyrrole-3-carbonitrile were unsuccessful, leading to the use of 2-aminopyrroles with vacant 3-positions. Reaction selectivity and reagent purity (e.g., freshly prepared potassium t-butoxide) are critical for success.
Preparation Starting from Pyridine Derivatives
An alternative and less-explored route involves using substituted hydroxypyridines as precursors, which are condensed with suitable fragments to form the bicyclic pyrrolo[3,2-b]pyridine system.
-
Use of 2- or 4-substituted hydroxypyridines as starting materials.
Condensation reactions to form the bicyclic pyrrolopyridine scaffold.
Subsequent functional group modifications to introduce chloro and nitro groups.
Example:
The master thesis referenced above reports the first application of this method for pyrrolo[3,2-c]pyridines, analogous to known syntheses of pyrrolo[2,3-d]pyrimidines.
Specific Preparation of 5-Chloro-1H-pyrrolo[3,2-b]pyridine as a Precursor
The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine, a closely related compound lacking the nitro group, provides a practical foundation for preparing the nitro derivative.
-
Starting material: 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine.
Treatment with concentrated hydrochloric acid in a methanol/water mixture at 75°C for 21 hours.
Basification with potassium carbonate in ethyl acetate.
Purification by flash chromatography using an ethyl acetate-hexane mixture (33:67).
-
Yield: 71%
Purity: 95%
-
This intermediate can be nitrated under controlled conditions to introduce the nitro group at the 3-position, thus synthesizing this compound. However, specific nitration conditions require optimization to avoid overreaction or decomposition.
Nitration Step to Obtain this compound
While direct detailed protocols for nitration are scarce in the literature, the general approach involves:
Electrophilic aromatic substitution on the bicyclic pyrrolo[3,2-b]pyridine core.
Use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to selectively introduce the nitro group at the 3-position.
Careful control of reaction time and temperature to minimize side reactions.
Subsequent purification steps like recrystallization or chromatography.
Summary Table of Preparation Steps
Research Findings and Notes
The bicyclic pyrrolo[3,2-b]pyridine system is synthetically accessible from both pyrrole and pyridine precursors, with the pyrrole route being more established.
Electron-withdrawing substituents such as chloro and nitro groups can be introduced post-bicyclic core formation via electrophilic substitution reactions.
Purity and yield depend heavily on reagent quality and reaction conditions, especially for base-sensitive steps involving potassium t-butoxide or nitration.
No direct, detailed published synthesis of this compound was found, but the synthesis of related compounds and general aromatic substitution chemistry provide a reliable framework.
Q & A
Q. What are effective synthetic routes for introducing a nitro group at the 3-position of 7-chloro-1H-pyrrolo[3,2-b]pyridine?
A nitration protocol using concentrated HNO₃ (70%) and H₂SO₄ (98%) under cold conditions (0°C) is commonly employed. For example, in the synthesis of 3-nitro-4-amino derivatives, HNO₃ is added dropwise to a stirred solution of the substrate in H₂SO₄, followed by quenching with ice-cold water to isolate the product . Reaction stoichiometry (e.g., 1.2 eq. HNO₃) and controlled temperature are critical to minimize byproducts.
Q. How can NMR and HRMS data confirm the structure of 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine?
Key diagnostic signals in ¹H NMR include aromatic proton shifts (e.g., δ ~7.2–8.2 ppm for pyrrolopyridine protons) and the absence of NH signals after nitration. For 3-nitro derivatives, coupling constants (e.g., J = 4.7–5.3 Hz) help assign substitution patterns . HRMS analysis should match the theoretical m/z (e.g., [M+H]⁺ for C₇H₄ClN₃O₂: 200.0024) within ±3 ppm error .
Q. What purification methods are optimal for isolating nitro-substituted pyrrolopyridines?
Column chromatography with gradients of DCM/ethyl acetate (e.g., 4:1) effectively separates nitro derivatives. For polar byproducts, silica gel filtration or preparative TLC may be required. Post-purification, evaporative removal of solvents under reduced pressure yields solids, which can be recrystallized from ethanol or methanol .
Advanced Research Questions
Q. How can low yields (~29%) in nitration reactions of 7-chloro-pyrrolopyridines be improved?
Yield optimization requires evaluating:
- Acid strength : Higher H₂SO₄ concentration (e.g., >98%) enhances nitronium ion (NO₂⁺) generation.
- Temperature : Gradual warming (e.g., from 0°C to rt) after initial nitration may improve reactivity.
- Alternative nitrating agents : Acetyl nitrate or mixed acids (HNO₃/Ac₂O) could reduce decomposition . Systematic screening via Design of Experiments (DoE) is recommended to identify optimal parameters.
Q. How do substituents direct electrophilic substitution in pyrrolo[3,2-b]pyridine systems?
The chloro group at the 7-position is electron-withdrawing, meta-directing electrophiles to the 3-position. Nitro groups further deactivate the ring, limiting subsequent substitutions. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .
Q. How to resolve discrepancies in reported synthetic protocols for analogous compounds?
Contradictory data (e.g., varying yields or reaction times) arise from differences in reagent purity, solvent drying, or workup methods. Reproduce protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate via in-situ monitoring (e.g., TLC, HPLC). For example, nitration in required strict temperature control to achieve reproducibility .
Q. What strategies prevent degradation during multi-step synthesis involving chlorination and nitration?
- Order of steps : Introduce chloro groups first (via Pd-catalyzed cross-coupling or direct chlorination) to leverage their directing effects for subsequent nitration .
- Protecting groups : Use tert-butyl or benzoyl groups to shield reactive sites during harsh reactions.
- Low-temperature quenching : Avoid prolonged exposure to acidic conditions to prevent ring oxidation .
Methodological Guidance
Q. How to analyze conflicting NMR data for structurally similar pyrrolopyridines?
Compare coupling constants and chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, a downfield shift at δ ~11.8 ppm indicates NH proton loss after nitration . 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in crowded aromatic regions .
Q. What analytical techniques validate the absence of regioisomeric byproducts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
